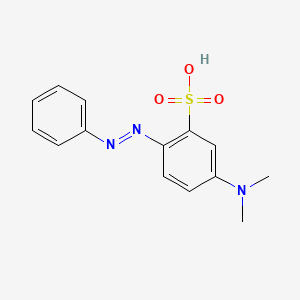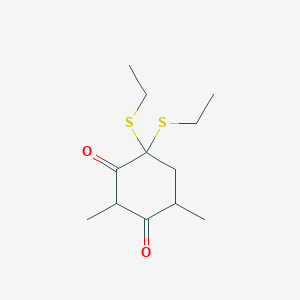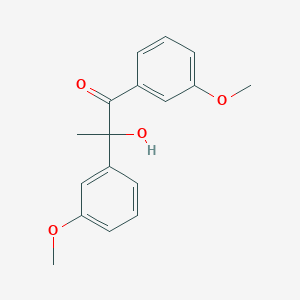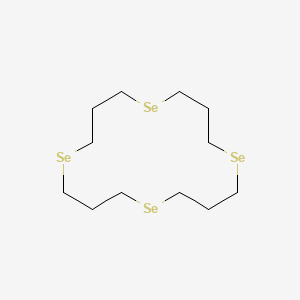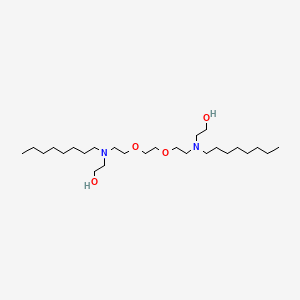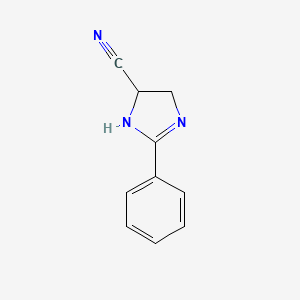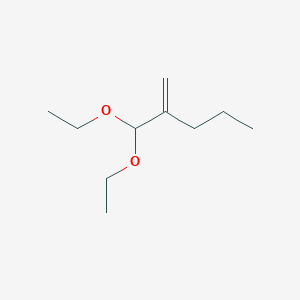![molecular formula C11H11BrO2 B14305468 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal CAS No. 116485-89-3](/img/structure/B14305468.png)
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with butanal under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanoic acid.
Reduction: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanol.
Substitution: 2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may play a role in its biological activity by facilitating binding to target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal.
2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal: A similar compound where the bromine atom is replaced with an iodine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
116485-89-3 |
|---|---|
Fórmula molecular |
C11H11BrO2 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-hydroxyphenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11BrO2/c1-2-8(7-13)5-9-6-10(12)3-4-11(9)14/h3-7,14H,2H2,1H3 |
Clave InChI |
ACTHXAMYXZGNOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC1=C(C=CC(=C1)Br)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


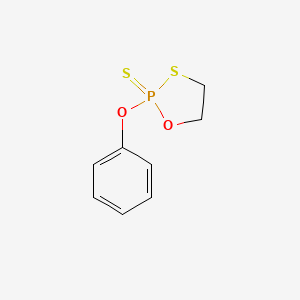
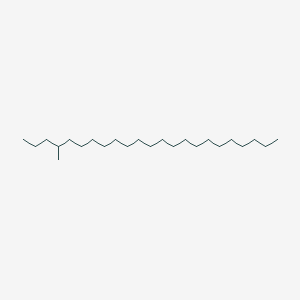
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
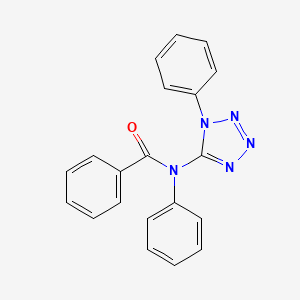

![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
